2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Indole Derivative Preparation: The indole derivative, 5-methyl-1H-indole, is synthesized through standard indole synthesis methods.
Coupling Reaction: The final step involves the coupling of the chlorophenoxyacetyl chloride with the indole derivative in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(4-chlorophenoxy)acetophenone: A structurally related compound used in the synthesis of agricultural fungicides.
5-methyl-1H-indole-3-acetic acid: An indole derivative with similar structural features.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the chlorophenoxy and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19ClN2O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-2-7-18-17(10-13)14(11-22-18)8-9-21-19(23)12-24-16-5-3-15(20)4-6-16/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
PQROFRGSVSEMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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